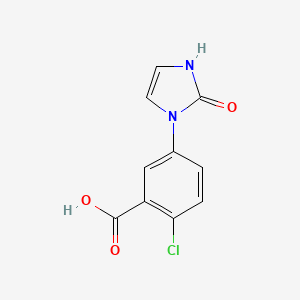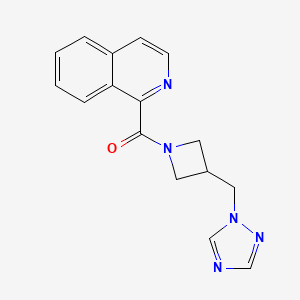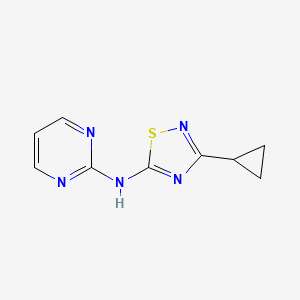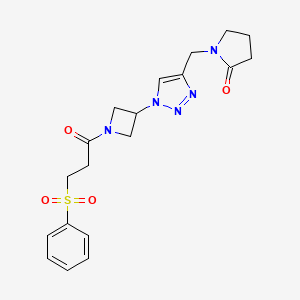![molecular formula C19H21Cl2NO B2548054 3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone CAS No. 477320-22-2](/img/structure/B2548054.png)
3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone” is a chemical compound with the molecular formula C19H21Cl2NO . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone” include its molecular weight, which is 350.28 .Aplicaciones Científicas De Investigación
Electronic Structure Analysis
One study explored the electronic structure of metal complexes involving ligands related to the given compound, indicating its utility in understanding the physical oxidation states in transition-metal complexes. This research is crucial for the development of advanced materials and catalysts in chemical synthesis (Chaudhuri et al., 2001).
Spectrometry and Complexation
The compound's analogues have been used in spectrometry studies to investigate complexation with various hydroxylic compounds, showcasing its relevance in analytical chemistry and materials characterization (Zeegers-Huyskens, 1967).
Catalysis and Polymerization
Research on nickel(II) and palladium(II) complexes, including derivatives of the specified compound, provides insights into their use as catalysts for olefin polymerization. This indicates potential applications in creating new polymeric materials with unique properties (Schmid et al., 2001).
Mutagenicity and Reactivity
A study on the formation of reactive intermediates from related compounds highlights its implications in understanding mutagenicity and carcinogenicity, which is critical for environmental and health-related research (Jolivette et al., 1998).
Intermediate for Synthesis
The compound serves as an intermediate in synthesizing various compounds, demonstrating its importance in pharmaceuticals and organic chemistry (Rao et al., 2001).
Lithiation Reactions
Its use in directed lithiation reactions for synthesizing tetrahydroquinolines indicates its role in facilitating specific synthetic pathways in organic chemistry (Reed et al., 1988).
Propiedades
IUPAC Name |
3-(4-tert-butylanilino)-1-(3,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO/c1-19(2,3)14-5-7-15(8-6-14)22-11-10-18(23)13-4-9-16(20)17(21)12-13/h4-9,12,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJDPUJUIIDCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477320-22-2 |
Source


|
| Record name | 3-(4-TERT-BUTYLANILINO)-1-(3,4-DICHLOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)




![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)


![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)